An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethylcyclopropane
An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core fundamental properties of 1,1-dimethylcyclopropane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this strained cyclic alkane in their work. This document details the compound's structural, physical, spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols for its synthesis and relevant reaction mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding of its chemical behavior.
Introduction
1,1-Dimethylcyclopropane is a saturated hydrocarbon featuring a three-membered ring with two methyl groups attached to the same carbon atom. As with its parent compound, cyclopropane (B1198618), its structure is characterized by significant ring strain, which profoundly influences its physical properties and chemical reactivity. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. Understanding the fundamental properties of this molecule is crucial for its application as a building block or structural motif in more complex chemical entities, including those of pharmaceutical interest.
Molecular Structure and Identification
The molecular structure of 1,1-dimethylcyclopropane is defined by a triangular arrangement of three carbon atoms, with one carbon atom bonded to two additional methyl groups.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,1-dimethylcyclopropane[1] |
| CAS Number | 1630-94-0[1] |
| Molecular Formula | C₅H₁₀[1] |
| Molecular Weight | 70.13 g/mol [1] |
| SMILES | CC1(C)CC1 |
| InChI Key | PBIJFSCPEFQXBB-UHFFFAOYSA-N[1] |
Below is a visualization of the molecular structure of 1,1-dimethylcyclopropane.
Caption: Molecular structure of 1,1-dimethylcyclopropane.
Physical and Thermodynamic Properties
The physical and thermodynamic properties of 1,1-dimethylcyclopropane are summarized in the tables below. These properties are critical for its handling, purification, and for understanding its energetic landscape.
Table 2: Physical Properties of 1,1-Dimethylcyclopropane
| Property | Value |
| Boiling Point | 20.6 °C[1] |
| Melting Point | -108.9 °C |
| Density | 0.6554 g/mL |
| Refractive Index | 1.3640 |
Table 3: Thermodynamic Properties of 1,1-Dimethylcyclopropane
| Property | Value |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -65.3 ± 0.7 kJ/mol |
| Strain Energy | 117.0 kJ/mol |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,1-dimethylcyclopropane.
NMR Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of 1,1-dimethylcyclopropane are relatively simple.
Table 4: Predicted NMR Spectral Data for 1,1-Dimethylcyclopropane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~1.0 | Singlet (6H, CH₃) |
| ~0.2 | Singlet (4H, CH₂) | |
| ¹³C NMR | ~28 | CH₃ |
| ~22 | C (quaternary) | |
| ~9 | CH₂ |
Note: These are predicted values based on spectral database information and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dimethylcyclopropane exhibits characteristic C-H stretching and bending vibrations for the methyl and cyclopropyl (B3062369) groups. A representative vapor-phase IR spectrum is available through the NIST Chemistry WebBook.
Mass Spectrometry
The electron ionization mass spectrum of 1,1-dimethylcyclopropane shows a molecular ion peak (M⁺) at m/z = 70, corresponding to its molecular weight. The fragmentation pattern is characteristic of a small cycloalkane.
Chemical Reactivity and Experimental Protocols
The high ring strain of 1,1-dimethylcyclopropane dictates its chemical reactivity, making it susceptible to ring-opening reactions under various conditions.
Synthesis of 1,1-Dimethylcyclopropane
A common and effective method for the synthesis of 1,1-dimethylcyclopropane is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-methylpropene (isobutylene) is the starting material.
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene
Materials:
-
Zinc-copper couple (Zn-Cu)
-
Diiodomethane (B129776) (CH₂I₂)
-
Anhydrous diethyl ether
-
2-Methylpropene (isobutylene)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid (iodomethyl)zinc iodide.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed solution of 2-methylpropene in diethyl ether.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether to obtain the crude 1,1-dimethylcyclopropane.
-
Purify the product by fractional distillation.
Caption: Experimental workflow for the synthesis of 1,1-dimethylcyclopropane.
Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal, acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.
Thermal Isomerization: At elevated temperatures, 1,1-dimethylcyclopropane undergoes thermal isomerization to form various alkenes. The reaction proceeds through a diradical intermediate.
Caption: Simplified pathway for the thermal isomerization of 1,1-dimethylcyclopropane.
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a tertiary alcohol can be formed.
Caption: Mechanism of acid-catalyzed hydration of 1,1-dimethylcyclopropane.
Conclusion
1,1-Dimethylcyclopropane is a strained cyclic hydrocarbon with a well-defined set of physical, spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms and a potential building block in organic synthesis through its ring-opening reactions. This guide provides a foundational understanding of these core properties for scientists and researchers, facilitating its informed use in various chemical applications.
